

In-Depth Technical Guide to [D-Ala², D-Leu⁵]-Enkephalin (Dadle)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Ala², D-Leu⁵]-enkephalin (**Dadle**) is a synthetic opioid peptide renowned for its potent and relatively selective agonistic activity at the delta (δ)-opioid receptor, with some affinity for the mu (μ)-opioid receptor.[1] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, molecular formula, and detailed signaling pathways associated with **Dadle**. It is intended to serve as a crucial resource for researchers engaged in the fields of pharmacology, neuroscience, and drug development, offering in-depth experimental protocols and visual representations of its mechanism of action.

Physicochemical Properties and Formula

Dadle is a synthetic analogue of the endogenous enkephalin peptides, modified to enhance its stability and receptor selectivity. Its fundamental properties are summarized below.



Property	Value	Source
Molecular Formula	C29H39N5O7	[1][2][3][4]
Molecular Weight	569.66 g/mol	
Canonical SMILES	CINVALID-LINKC(=0)N INVALID-LINK C)C(=0)O">C@HNC(=0) INVALID-LINKN	[2]
IUPAC Name	(2R)-2-[[(2S)-2-[[2-[[(2R)-2- [[(2S)-2-amino-3-(4- hydroxyphenyl)propanoyl]amin o]propanoyl]amino]acetyl]amin o]-3- phenylpropanoyl]amino]-4- methylpentanoic acid	[2]

Mechanism of Action and Signaling Pathways

Dadle primarily exerts its effects through the activation of the δ -opioid receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events that are implicated in its analgesic, neuroprotective, and cardioprotective properties. The key signaling pathways modulated by **Dadle** are detailed below.

PI3K/Akt/NF-κB Signaling Pathway

Prolonged exposure to **Dadle** has been shown to elicit neuroprotective effects through the activation of the PI3K/Akt/NF- κ B signaling cascade. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Upon activation of the δ -opioid receptor, the p85 subunit of PI3K is engaged, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates the p65 subunit of NF- κ B, which then translocates to the nucleus to promote the transcription of anti-apoptotic genes, such as Bcl-2.





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Dadle-induced PI3K/Akt/NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) branch, is another critical downstream target of **Dadle**. Activation of the δ -opioid receptor by **Dadle** can lead to the phosphorylation and activation of MEK1, which in turn phosphorylates and activates ERK1/2. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.



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Dadle-activated MAPK/ERK signaling cascade.

AMPK/SIRT1/p38 Signaling Pathway

Recent studies have elucidated a novel pathway involving AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and p38 MAPK in the neuroprotective effects of **Dadle**, particularly in the context of spinal cord injury. **Dadle** activates this pathway, leading to the inhibition of cytosolic phospholipase A2 (cPLA2). This, in turn, reduces lysosomal membrane permeabilization, promotes autophagic flux, and inhibits necroptosis.



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Dadle's role in the AMPK/SIRT1/p38 pathway.



Experimental Protocols

To facilitate the study of **Dadle**'s pharmacological profile, detailed experimental protocols are essential. The following provides a standardized methodology for a competitive radioligand binding assay to determine the affinity of **Dadle** for the δ -opioid receptor.

Radioligand Binding Assay for δ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of **Dadle** for the δ -opioid receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

- Cell membranes expressing the δ-opioid receptor (e.g., from CHO-K1 or HEK293 cells)
- [3H]-Naltrindole (specific δ-opioid receptor antagonist radioligand)
- **Dadle** (unlabeled competitor ligand)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
- 96-well microplates
- Glass fiber filters
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter

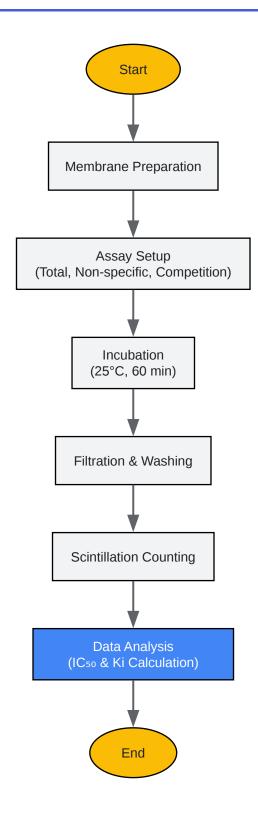
Procedure:

- Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 μg per well.
- Assay Setup:



- Add 50 μL of assay buffer to all wells.
- For total binding wells, add 50 μL of assay buffer.
- \circ For non-specific binding wells, add 50 μL of a high concentration of unlabeled naloxone (10 μM).
- For competition wells, add 50 μL of varying concentrations of Dadle.
- Add 50 μL of [3H]-Naltrindole to all wells at a final concentration of approximately 1 nM.
- Add 100 μL of the membrane suspension to all wells.
- Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
 harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound
 radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter after an equilibration period of at least 4 hours.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **Dadle** concentration.
 - Determine the IC₅₀ value (the concentration of **Dadle** that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Workflow for a competitive radioligand binding assay.

Conclusion



Dadle remains a pivotal tool in opioid research, offering a high degree of selectivity for the δ -opioid receptor. A thorough understanding of its physicochemical properties, coupled with a detailed knowledge of its complex signaling mechanisms, is paramount for its effective application in both basic research and therapeutic development. The methodologies and pathways outlined in this guide provide a foundational framework for professionals in the field to design and interpret experiments aimed at further elucidating the pharmacological and therapeutic potential of **Dadle**.

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